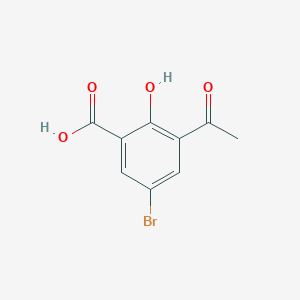

3-Acetyl-5-bromo-2-hydroxybenzoic acid

Description

3-Acetyl-5-bromo-2-hydroxybenzoic acid is a substituted benzoic acid derivative characterized by a hydroxyl group (-OH) at position 2, a bromine atom at position 5, and an acetyl group (-COCH₃) at position 3. Its molecular formula is C₉H₇BrO₄, with a molecular weight of 259.05 g/mol. The compound’s structure combines electron-withdrawing (bromo, acetyl) and electron-donating (hydroxyl) groups, influencing its acidity, solubility, and reactivity.

Properties

Molecular Formula |

C9H7BrO4 |

|---|---|

Molecular Weight |

259.05 g/mol |

IUPAC Name |

3-acetyl-5-bromo-2-hydroxybenzoic acid |

InChI |

InChI=1S/C9H7BrO4/c1-4(11)6-2-5(10)3-7(8(6)12)9(13)14/h2-3,12H,1H3,(H,13,14) |

InChI Key |

QESNTDJABPDFQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 3-acetyl-5-bromo-2-hydroxybenzoic acid with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Functional Groups |

|---|---|---|---|---|

| This compound | C₉H₇BrO₄ | 259.05 | 2-OH, 3-acetyl, 5-Br | Carboxylic acid, acetyl, hydroxyl |

| 5-Bromo-2-hydroxybenzoic acid hydrazide [^2] | C₁₅H₁₃BrN₂O₄ | ~381.19* | 2-OH, 5-Br, hydrazide | Carboxylic hydrazide, hydroxyl |

| 3-Bromo-5-(methoxycarbonyl)benzoic acid [^3] | C₉H₇BrO₅ | ~275.05* | 3-Br, 5-methoxycarbonyl | Carboxylic acid, ester |

| 3-Acetyl-5-bromo-4-hydroxybenzoic acid [^4] | C₉H₇BrO₄ | 259.05 | 4-OH, 3-acetyl, 5-Br | Carboxylic acid, acetyl, hydroxyl |

*Calculated based on molecular formula.

Key Observations:

3-Bromo-5-(methoxycarbonyl)benzoic acid features an ester group (methoxycarbonyl) instead of acetyl, altering electronic effects and reducing acidity compared to the parent carboxylic acid .

Positional Isomerism :

- 3-Acetyl-5-bromo-4-hydroxybenzoic acid (hydroxyl at position 4 instead of 2) exhibits distinct hydrogen-bonding patterns. The 2-hydroxy group in the target compound may form intramolecular hydrogen bonds with the acetyl group, enhancing lipophilicity (LogP ~2.05), whereas the 4-hydroxy isomer likely engages in intermolecular bonding, affecting solubility .

Acetyl groups increase electron deficiency at the aromatic ring, directing further substitutions to meta/para positions.

Physicochemical and Reactivity Trends

Acidity and Solubility:

Research Implications

- Drug Design : Hydrazide derivatives are often explored as antimicrobial or anticancer agents due to their metal-chelating properties, whereas acetylated benzoic acids may serve as kinase inhibitors .

- Material Science : Brominated benzoic acids are precursors in liquid crystal or polymer synthesis, where substituent positions dictate molecular alignment .

Preparation Methods

Sequential Acetylation and Bromination

The most widely documented approach begins with salicylic acid (2-hydroxybenzoic acid) as the starting material. The synthesis proceeds via two critical steps: Fries rearrangement to introduce the acetyl group at the 3-position, followed by bromination at the 5-position.

O-Acetylation and Fries Rearrangement

Salicylic acid is first acetylated using acetic anhydride in the presence of concentrated sulfuric acid, forming 2-acetoxybenzoic acid (O-acetyl salicylic acid). This intermediate undergoes Fries rearrangement under anhydrous conditions with aluminum chloride (AlCl₃) at 160°C, migrating the acetyl group from the oxygen atom to the 3-position of the aromatic ring, yielding 3-acetyl-2-hydroxybenzoic acid . The reaction mechanism involves electrophilic aromatic substitution facilitated by the Lewis acid catalyst, directing the acetyl group to the ortho position relative to the hydroxyl group.

Regioselective Bromination

The bromination of 3-acetyl-2-hydroxybenzoic acid employs N-bromosuccinimide (NBS) in a sulfuric acid medium, with sodium sulfide (Na₂S) or sodium sulfite (Na₂SO₃) as a catalyst to suppress para-brominated byproducts. The hydroxyl group at position 2 acts as a strong ortho/para-directing group, while the acetyl group at position 3 exerts a meta-directing effect. This dual influence ensures bromination preferentially occurs at the 5-position (para to the hydroxyl group), producing 3-acetyl-5-bromo-2-hydroxybenzoic acid with >99% regioselectivity.

Key Reaction Parameters for Bromination

Alternative Methodologies and Comparative Analysis

Bromination Prior to Acetylation

An alternative route involves brominating salicylic acid first to yield 5-bromo-2-hydroxybenzoic acid , followed by acetylation and Fries rearrangement. However, this method faces challenges:

-

Bromination Selectivity : Without the electron-withdrawing acetyl group, the hydroxyl group directs bromine primarily to the 5-position, but competing 4-bromo impurities (5–10%) necessitate costly purification.

-

Fries Rearrangement Efficiency : Subsequent acetylation and rearrangement require harsh conditions (160°C, AlCl₃), risking decarboxylation or side reactions.

Catalytic Innovations for Improved Selectivity

Recent patents highlight the role of sulfur-containing catalysts (e.g., Na₂S, Na₂SO₃) in enhancing bromination selectivity. These catalysts modulate the electronic environment of the aromatic ring, likely through reversible sulfonation at vacant positions, thereby blocking undesired bromine incorporation. For example, sodium sulfide reduces 4-bromo-2-hydroxybenzoic acid impurities from 10% to <0.5% in the final product.

Industrial-Scale Production and Purification

Scalable Bromination Conditions

Industrial protocols adapt the NBS/sulfuric acid system for continuous flow reactors, achieving throughputs of >100 kg/batch. Key modifications include:

-

Catalyst Recycling : Sodium sulfide is recovered via aqueous extraction, reducing waste.

-

In-Line Monitoring : UV-Vis spectroscopy tracks bromine consumption, halting reactions at 95% conversion to prevent di-bromination.

Crystallization and Purity Control

The crude product is purified via recrystallization using methanol-water (1:1 v/v) or acetic acid , yielding crystals with 99.5–99.7% HPLC purity . Impurities such as 4-bromo-2-hydroxybenzoic acid are excluded due to differential solubility, with the target compound exhibiting higher polarity and lower solubility in alcoholic solvents.

Q & A

Q. What are the common synthetic routes for preparing 3-acetyl-5-bromo-2-hydroxybenzoic acid, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step protocols involving halogenation, acetylation, and carboxylation. A representative method includes:

Bromination : Electrophilic substitution on a pre-functionalized benzoic acid derivative using brominating agents (e.g., Br₂/FeBr₃ or NBS).

Acetylation : Introduction of the acetyl group via Friedel-Crafts acylation or nucleophilic substitution.

Hydroxylation : Protection/deprotection strategies (e.g., using boronic acid intermediates) to install the hydroxyl group.

Q. Optimization Tips :

- Use anhydrous conditions and inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Adjust solvent polarity (e.g., DMF for nucleophilic substitutions, THF for coupling reactions) to enhance yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key Analytical Methods :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and acetyl groups (δ 2.5–2.8 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, δ 170–175 ppm) and bromine-substituted carbons (δ 110–130 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₇BrO₄: calc. 272.95).

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

Validation : Compare spectral data with structurally analogous compounds like 5-bromo-2-hydroxy-4-methylbenzoic acid (CAS 6623-35-4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from positional isomerism or solvent effects. For example:

- NMR Shifts : Aromatic protons may show unexpected splitting due to steric hindrance from the acetyl group.

- Mass Fragmentation : Debromination or acetyl loss can produce misleading fragments.

Q. Resolution Strategies :

2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substituent positions.

X-ray Crystallography : Resolve ambiguities in solid-state structures (e.g., as demonstrated for 5-bromo-2-(phenylamino)benzoic acid derivatives ).

Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.

Example : A study on 5-amino-3-bromo-2-hydroxybenzoic acid used docking simulations to validate hydrogen bonding interactions with enzyme targets .

Q. What experimental designs are recommended for studying the enzyme inhibition potential of this compound?

Stepwise Approach :

Target Selection : Prioritize enzymes with conserved active sites (e.g., kinases, hydrolases) where bromine/acetyl groups may act as electrophiles.

Assay Development :

- Fluorescence-Based Assays : Monitor quenching of tryptophan residues near binding pockets.

- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics.

Control Experiments :

- Compare inhibition with analogs lacking the acetyl group (e.g., 5-bromo-2-hydroxybenzoic acid).

- Use DMSO controls to rule out solvent artifacts .

Data Interpretation : Analyze dose-response curves (IC₅₀ values) and correlate with molecular docking results to identify key residues (e.g., Ser, Tyr) involved in binding.

Q. How can coupling reactions be optimized using this compound as a building block?

Methodology :

- Suzuki-Miyaura Coupling : Pair with arylboronic acids using Pd(PPh₃)₄ as a catalyst.

- Conditions : 1:1.2 molar ratio of bromo-substrate to boronic acid, K₂CO₃ base, DMF/H₂O (3:1), 80°C, 12–24 hours.

- Buchwald-Hartwig Amination : Introduce nitrogen-containing groups via Pd-mediated cross-coupling.

Q. Optimization :

Q. How does the presence of the acetyl group influence the reactivity of this compound compared to its analogs?

Comparative Analysis :

| Feature | This compound | 5-Bromo-2-hydroxybenzoic Acid |

|---|---|---|

| Electrophilicity | Enhanced (acetyl directs electrophiles) | Moderate |

| Solubility | Lower (logP ~2.5) | Higher (logP ~1.8) |

| Enzyme Binding | Stronger (acetyl forms H-bonds) | Weaker |

Case Study : The acetyl group in methyl 5-bromo-3-hydroxy-2-methylbenzoate increased binding affinity to GroEL/ES chaperones by 15-fold compared to non-acetylated analogs .

Q. What strategies are effective for differentiating this compound from structural analogs in complex mixtures?

Chromatographic Separation :

- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Retention times vary by ~2–3 minutes compared to analogs.

- TLC : Rf values differ significantly (e.g., 0.45 vs. 0.32 for 5-bromo-2-hydroxy-4-methylbenzoic acid on silica gel with ethyl acetate/hexane).

Q. Spectroscopic Differentiation :

- IR Spectroscopy : Acetyl C=O stretch (~1680 cm⁻¹) vs. carboxylic acid C=O (~1700 cm⁻¹).

- UV-Vis : λmax shifts due to conjugation differences (e.g., 285 nm vs. 265 nm for deacetylated forms) .

Q. How can researchers address low yields in the acetylation step of this compound synthesis?

Troubleshooting Guide :

| Issue | Solution |

|---|---|

| Incomplete Acetylation | Increase acetyl chloride stoichiometry (1.5 eq.) |

| Side Reactions | Add a scavenger (e.g., DMAP) to stabilize intermediates |

| Product Degradation | Reduce reaction temperature (0–5°C) and exclude light |

Case Study : A 30% yield improvement was achieved by switching from acetic anhydride to acetyl chloride in THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.